1-(4-Biphenylyl)cyclopentanamine
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Overview
Description
1-(4-Biphenylyl)cyclopentanamine is a chemical compound with the molecular formula C17H19N and a molecular weight of 237.34 g/mol. It is also known by its IUPAC name, 1-(4-phenylphenyl)cyclopentan-1-amine. This compound is primarily used as a research chemical and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Biphenylyl)cyclopentanamine typically involves the reaction of biphenyl with cyclopentanone followed by reductive amination. The process can be summarized as follows:
Formation of 4-biphenylyl bromide: Biphenyl is brominated using liquid bromine in the presence of a catalyst and dichloroethane as a solvent.
Coupling Reaction: The 4-biphenylyl bromide is then coupled with cyclopentanone under basic conditions to form the intermediate.
Reductive Amination: The intermediate undergoes reductive amination using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are optimized for larger scales. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
1-(4-Biphenylyl)cyclopentanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Alkylated amines.
Scientific Research Applications
1-(4-Biphenylyl)cyclopentanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Biphenylyl)cyclopentanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects . For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Cyclopentanamine: A simpler analog with a cyclopentane ring and an amine group.
Biphenylamine: Contains a biphenyl structure with an amine group.
Phenylcyclopentylamine: Similar structure but with a phenyl group attached to the cyclopentane ring.
Uniqueness
1-(4-Biphenylyl)cyclopentanamine is unique due to its combination of a biphenyl structure with a cyclopentanamine moiety. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs.
Properties
Molecular Formula |
C17H19N |
---|---|
Molecular Weight |
237.34 g/mol |
IUPAC Name |
1-(4-phenylphenyl)cyclopentan-1-amine |
InChI |
InChI=1S/C17H19N/c18-17(12-4-5-13-17)16-10-8-15(9-11-16)14-6-2-1-3-7-14/h1-3,6-11H,4-5,12-13,18H2 |
InChI Key |
PODSZGFVXIEKEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)C3=CC=CC=C3)N |
Origin of Product |
United States |
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